CB 34 is classified as a ligand for peripheral benzodiazepine receptors, which are involved in various physiological processes, including neuroprotection, inflammation, and cell proliferation. The compound has been synthesized using specific methodologies that enhance its binding properties, making it a valuable tool in pharmacological research .
The synthesis of CB 34 involves several key steps that utilize specific reagents and conditions to achieve the desired compound.
The detailed synthesis pathway can be outlined as follows:
This method yields a compound suitable for further biological evaluation.
The molecular structure of CB 34 is characterized by specific functional groups that contribute to its binding affinity for peripheral benzodiazepine receptors.
X-ray crystallography studies may provide insights into the precise arrangement of atoms within the molecule, revealing how structural features correlate with biological function .
CB 34 participates in various chemical reactions that are essential for its functionality and application in research:
These reactions highlight the importance of CB 34 as a research tool in studying receptor dynamics.
The mechanism of action for CB 34 revolves around its selective binding to peripheral benzodiazepine receptors:
Understanding this mechanism provides insights into how CB 34 can be utilized therapeutically.
CB 34 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate conditions for storage and application in scientific experiments .
CB 34 has several significant applications in scientific research:
The compound designated CB 34 (CAS Registry Number 193979-75-8) emerged from systematic medicinal chemistry efforts targeting the endocannabinoid system. Its discovery dates to the late 1990s–early 2000s, coinciding with advanced structural studies of cannabinoid receptors. Chemically, CB 34 is classified as N,N-Dipropyl-2-(4-chlorophenyl)-6,8-dichloro-imidazo[1,2-a]pyridine-3-acetamide, reflecting its core heterocyclic scaffold and substituents [3] [4].
The nomenclature follows established chemical conventions:
Synthetic pathways to CB 34 involve multi-step organic synthesis. A pivotal precursor is AM251 (a rimonabant analog featuring a para-iodinated 5-phenyl ring). Through Sonogashira coupling or similar metal-catalyzed reactions, the iodo substituent is replaced with an alkyne chain terminating in a polar nitrate group (–ONO₂), yielding the final compound [4]. This modification aimed to enhance receptor-binding stability via potential covalent interactions or hydrogen bonding, though mass spectrometry confirmed non-covalent binding [4].
Table 1: Nomenclature and Chemical Identification of CB 34
Property | Designation |
---|---|
Systematic IUPAC Name | N,N-Dipropyl-2-(4-chlorophenyl)-6,8-dichloro-imidazo[1,2-a]pyridine-3-acetamide |
CAS Registry Number | 193979-75-8 |
Alternative Codes | GK9758 (Glentham Life Sciences), MFCD04040063 (MDL Number) |
Molecular Formula | C₂₁H₂₁Cl₃N₄O |
Pharmacological Class | Cannabinoid Receptor 1 (CB1) Stabilizing Antagonist |
Pharmacological Ligand
CB 34 functions as a high-affinity stabilizing antagonist of the human CB1 receptor. Biochemical characterization reveals:
Table 2: Key Pharmacological Properties of CB 34 as a CB1 Ligand
Parameter | Value/Characteristic | Method |
---|---|---|
Target | Cannabinoid Receptor 1 (CB1) | Radioligand binding |
Kᵢ (CB1 Wild-Type) | 3.4 ± 1.0 nM | vs. [³H]-CP55,940 |
Kᵢ (CB1 Cryst. Construct) | 5.1 ± 0.9 nM | vs. [³H]-CP55,940 |
Functional Activity | Competitive Antagonist | GTPγS, cAMP, β-arrestin assays |
Therapeutic Relevance | Tool compound for studying addiction, obesity, pain | Preclinical research |
Astrophysical Object
The designation "CB 34" in astrophysics refers to a completely distinct entity: a dark nebula (or molecular cloud) cataloged in astronomical surveys. These objects are interstellar regions dense with gas and dust, obscuring background light and serving as stellar nurseries.
Key Contrasts Summarized:
This dual interpretation highlights the importance of contextual disambiguation in multidisciplinary research. References to "CB 34" must specify the domain (e.g., medicinal chemistry vs. astrophysics) to avoid significant conceptual confusion.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1